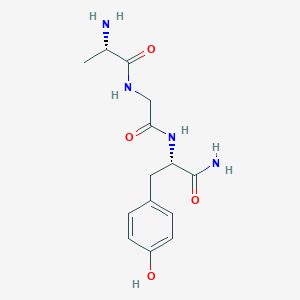

H-Ala-Gly-Tyr-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Ala-Gly-Tyr-NH2 is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

H-Ala-Gly-Tyr-NH2 has been investigated for its role as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The presence of tyrosine indicates that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Case Study: Opioid Receptor Interaction

Research has shown that peptides with similar structures can exhibit high binding affinities for opioid receptors. For instance, dermorphin-based tetrapeptides demonstrate significant potency at the μ-opioid receptor, which suggests that this compound could be explored for similar interactions to develop analgesics or treatments for opioid dependence .

Neurobiology

Role in Neurotransmission

The incorporation of tyrosine in this compound positions it as a relevant compound in studies related to neurotransmission. Tyrosine is a precursor to catecholamines, which are critical for mood regulation and cognitive functions. Investigating the effects of this peptide on neuronal activity could yield insights into its role in neuropharmacology and mental health therapies.

Experimental Findings

Studies have indicated that modifications in peptide structures can significantly alter their biological activity. For example, the introduction of specific amino acids can enhance receptor selectivity and bioavailability . Understanding how this compound interacts with various receptors could lead to the development of targeted therapies for neurological disorders.

Peptide Synthesis

Synthesis Techniques

this compound can be synthesized using various techniques such as solid-phase peptide synthesis (SPPS). This method allows for the precise control of peptide sequences and modifications, enabling researchers to create analogs with enhanced properties or reduced side effects .

Applications in Drug Development

The ability to synthesize this compound efficiently opens avenues for its use in drug discovery pipelines. By creating libraries of related peptides, researchers can screen for compounds with desirable pharmacological profiles, potentially leading to new medications targeting specific diseases .

Structural Studies

Crystallography and Structure-Activity Relationships

Understanding the three-dimensional structure of this compound through crystallography can provide insights into its mechanism of action at the molecular level. Structure-activity relationship (SAR) studies are essential in identifying how variations in the peptide affect its biological function and interaction with targets .

Eigenschaften

Molekularformel |

C14H20N4O4 |

|---|---|

Molekulargewicht |

308.33 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C14H20N4O4/c1-8(15)14(22)17-7-12(20)18-11(13(16)21)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |

InChI-Schlüssel |

KZSBMVDYRVFKMV-KWQFWETISA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N |

Kanonische SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N |

Sequenz |

AGY |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.